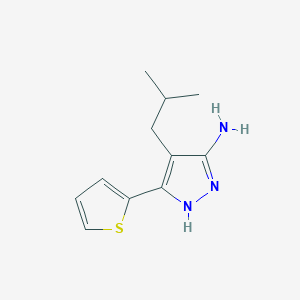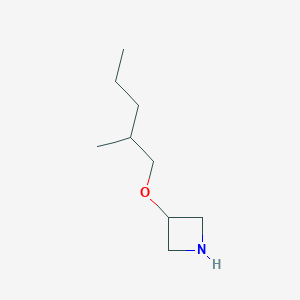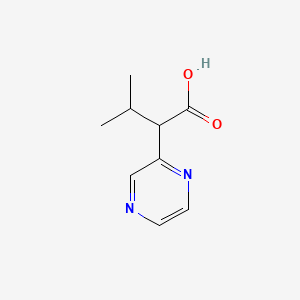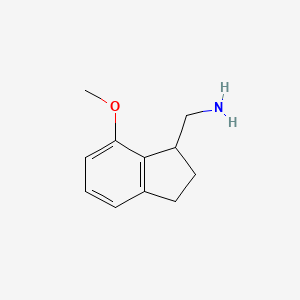
(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine is an organic compound that belongs to the class of indene derivatives It is characterized by a methoxy group attached to the indene ring and an amine group attached to the methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine typically involves the following steps:
Cyclization: The starting material, 4-nitro-3-phenylbutanoic acid, undergoes cyclization to form nitromethylindanone.
Reduction: The nitromethylindanone is then reduced to the corresponding alcohol.
Dehydration: The alcohol is dehydrated to form nitromethylindene.
Hydrogenation: Finally, the nitromethylindene is hydrogenated over palladium on carbon (Pd/C) to yield the desired amine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indene ring or the methylene bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the indene ring.
科学的研究の応用
(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a selective 5-HT2A receptor agonist, which may have implications in treating neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of bioactive molecules, including dopamine receptor agonists and CCR2 antagonists.
Biological Studies: Its derivatives are studied for their antiviral, anti-inflammatory, and anticancer properties.
作用機序
The mechanism of action of (7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine involves its interaction with specific molecular targets, such as the 5-HT2A receptor. By binding to this receptor, the compound can modulate neurotransmitter release and signal transduction pathways, leading to various physiological effects. The exact pathways and molecular targets may vary depending on the specific application and derivative used.
類似化合物との比較
Similar Compounds
(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine: Another indene derivative with a similar structure but different substitution pattern.
2-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)ethanamine: A related compound with an ethylamine group instead of a methanamine group.
Uniqueness
(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain receptors. This uniqueness makes it a valuable compound for developing targeted therapies and studying receptor-ligand interactions.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
(7-methoxy-2,3-dihydro-1H-inden-1-yl)methanamine |
InChI |
InChI=1S/C11H15NO/c1-13-10-4-2-3-8-5-6-9(7-12)11(8)10/h2-4,9H,5-7,12H2,1H3 |
InChIキー |
AFKJFIOLCVNXGS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C(CC2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


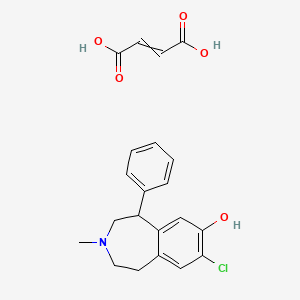
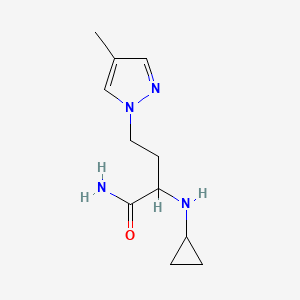



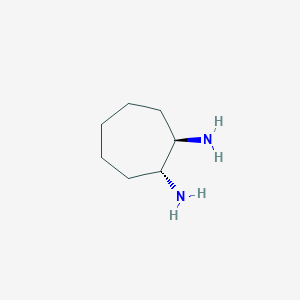
![4-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13639820.png)

